molecular formula C12H14N2O2S B3873587 2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid

Cat. No.: B3873587
M. Wt: 250.32 g/mol
InChI Key: PCOZBYKOFFJUCU-UHFFFAOYSA-N
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Description

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyano group and the 2-methylpropyl substituent. The final step involves the addition of the sulfanylacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the sulfanylacetic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanylacetic acid
  • 3-cyano-6-methyl-2-pyridone
  • 5-amino-pyrazoles

Uniqueness

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid is unique due to its specific structural features, such as the 2-methylpropyl substituent and the sulfanylacetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)5-10-4-3-9(6-13)12(14-10)17-7-11(15)16/h3-4,8H,5,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOZBYKOFFJUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid
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2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid
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2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid
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2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid
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2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid
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2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid

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